Near-Complete Abolition of Direct Antibacterial Activity vs. Parent Colistin Defines CNP as a Bactericidal-Effect-Free Permeabilizer Probe
Colistin nonapeptide is essentially devoid of direct antibacterial activity, a defining feature that distinguishes it from the potent, broad-spectrum bactericidal activity of parent colistin [1]. In agar dilution assays against Escherichia coli NIHJ, CNP showed no inhibitory activity even at 800 µg/mL, whereas colistin typically exhibits MIC values of 0.25–2 µg/mL against susceptible E. coli strains [1][2]. This >400-fold loss of antibacterial potency is directly attributable to the absence of the N-terminal fatty acyl chain, which is required for insertion into the bacterial cytoplasmic membrane [3]. This near-complete inactivation of direct killing enables CNP to be used as a clean outer membrane permeabilizer tool without the confounding variable of simultaneous bactericidal pressure.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Escherichia coli |
|---|---|
| Target Compound Data | Colistin nonapeptide: inactive at 800 µg/mL (agar dilution method) [1] |
| Comparator Or Baseline | Colistin (polymyxin E): MIC 0.25–2 µg/mL against susceptible E. coli strains (CLSI/EUCAST ranges) [2] |
| Quantified Difference | >400-fold reduction in antibacterial activity; CNP is effectively inactive as a direct antibacterial agent |
| Conditions | E. coli NIHJ strain; agar dilution method; colistin nonapeptide prepared by papain/ficin/bromelain digestion of colistin sulfate [1] |
Why This Matters
For researchers studying outer membrane permeabilization or LPS neutralization in isolation, CNP eliminates the confounding bactericidal activity of colistin, allowing unambiguous attribution of observed effects to OM perturbation rather than cell death.
- [1] Chihara S, Ito A, Yahata M, Tobita T, Koyama Y. Enzymatic Degradation of Colistin Isolation and Identification of α-N-Acyl α,γ-Diaminobutyric Acid and Colistin Nonapeptide. Agric Biol Chem. 1973;37(11):2455-2463. doi:10.1271/bbb1961.37.2455. View Source
- [2] EUCAST. Colistin Breakpoints for Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp. European Committee on Antimicrobial Susceptibility Testing; 2023. Clinical breakpoint table v 13.0. View Source
- [3] Velkov T, Thompson PE, Nation RL, Li J. Structure–Activity Relationships of Polymyxin Antibiotics. J Med Chem. 2010;53(5):1898-1916. doi:10.1021/jm900999h. View Source
